molecular formula C8H16ClNO B2405838 endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 1630906-34-1

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No. B2405838
CAS RN: 1630906-34-1
M. Wt: 177.67
InChI Key: DHCPGMAVRSKIFC-AYNSSBQOSA-N
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Description

“endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride” is a chemical compound with the molecular formula C8H16ClNO . It belongs to a sterically unhindered and stable class of nitroxyl radicals .


Synthesis Analysis

The synthesis of “this compound” involves a method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative . The detailed process is patented and can be found in the patent document .


Molecular Structure Analysis

The molecular weight of “this compound” is 177.67 . More detailed structural analysis can be found in the referenced documents .


Chemical Reactions Analysis

“this compound” efficiently catalyzes the oxidation of alcohols to afford the corresponding carbonyl compounds .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 177.67 . More detailed physical and chemical properties can be found in the referenced documents .

Scientific Research Applications

Chromatographic Analysis

A high-performance liquid chromatographic method was developed for the separation of exo and endo isomers of 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine, which is closely related to endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride. This method is crucial for the preparation of granisetron, a drug used in chemotherapy-induced nausea and vomiting (Krishna, Babu, Rao, & Rao, 2009).

Structural and Conformational Studies

  • A series of acyl derivatives of 9-(2'-hydroxyethyl)-9-azabicyclo[3.3.1]nonan-3α (and β)-ols, structurally similar to this compound, were synthesized and analyzed using NMR spectroscopy, revealing key insights into their conformational behavior (Lorente, Iriepa, & Gálvez, 1990).
  • Another study focused on 3-azabicyclo[3.3.1]nonan-9-ones and their derivatives, emphasizing the importance of steric factors in determining their conformational behavior (Arias-Pérez, Alejo, & Maroto, 1997).

Photoreaction Studies

Research on the photoreaction of 9-oxabicyclo[3.3.1]nonan-3-one, a related compound, led to the discovery of various products including endo-9-oxabicyclo[3.3.1]nonan-3-ol. This study contributes to the understanding of photochemical processes in similar bicyclic compounds (Muraoka et al., 1995).

Antimicrobial Activity

A study on the antimicrobial properties of novel thiazoles derived from 3-azabicyclo[3.3.1]nonan-9-ones, related to this compound, revealed significant growth inhibition against various microorganisms, suggesting potential applications in antimicrobial therapies (Ramachandran et al., 2011).

Safety and Hazards

The safety and hazards of “endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride” are not specified in the retrieved documents. It is recommended to handle it with care and follow standard safety procedures for handling chemicals .

properties

IUPAC Name

(1R,5S)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCPGMAVRSKIFC-PAFGHYSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC(C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CC(C[C@H](C1)N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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